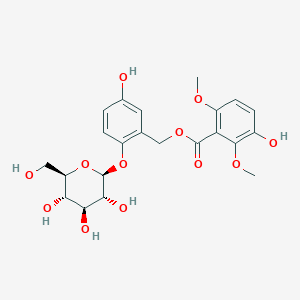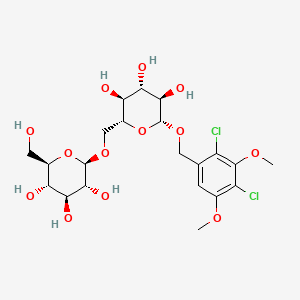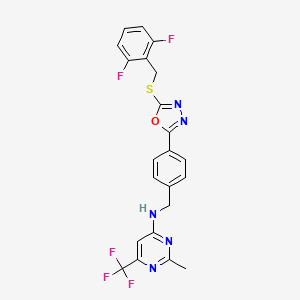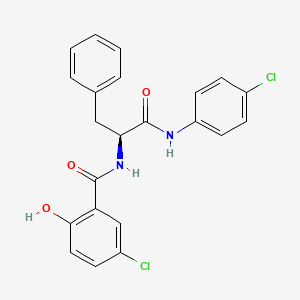
4-Fluorophenol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorophenol-d5 is a deuterated derivative of 4-fluorophenol, with the molecular formula C6D5FO. It is commonly used as a stable isotope-labeled internal standard in analytical chemistry and biochemistry applications. The compound is a colorless to light yellow liquid with a melting point of -25 °C and a boiling point of 166-168 °C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluorophenol-d5 can be synthesized through various methods, including the deuteration of 4-fluorophenol. One common method involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The process typically requires a catalyst and controlled temperature and pressure to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterated reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluorophenol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium hydroxide or potassium tert-butoxide are employed under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone.
Substitution: Various substituted phenols depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Fluorophenol-d5 is widely used in scientific research, including:
Chemistry: As an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for accurate quantification and analysis of compounds.
Biology: In studies involving enzyme kinetics and metabolic pathways.
Medicine: As a tracer in positron emission tomography (PET) imaging for studying biological processes and disease mechanisms.
Industry: In the development of pharmaceuticals and agrochemicals, as well as in environmental monitoring to detect contaminants
Wirkmechanismus
The mechanism of action of 4-Fluorophenol-d5 involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound can undergo defluorination by cytochrome P450 enzymes, leading to the formation of hydroquinone and other metabolites. The process involves the insertion of oxygen into the C-F bond, followed by reduction to form the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenol: The non-deuterated analog of 4-Fluorophenol-d5.
2-Fluorophenol: A positional isomer with the fluorine atom at the ortho position.
3-Fluorophenol: A positional isomer with the fluorine atom at the meta position
Uniqueness
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms provides distinct spectral properties that facilitate accurate quantification and analysis in various research fields .
Eigenschaften
Molekularformel |
C6H5FO |
|---|---|
Molekulargewicht |
117.13 g/mol |
IUPAC-Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-fluorobenzene |
InChI |
InChI=1S/C6H5FO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
InChI-Schlüssel |
RHMPLDJJXGPMEX-HXRFYODMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])F)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388517.png)







![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)


